Bentaluron
Overview
Description
Bentaluron is a compound belonging to the class of 2-(thio)ureabenzothiazoles. It is widely recognized for its use as a fungicide and herbicide, particularly in winter corn crops. This compound is also employed as a wood preservative due to its effective antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bentaluron is synthesized through the reaction of substituted 2-aminobenzothiazoles with iso(thio)cyanates, (thio)phosgenes, (thio)carbamoyl chlorides, 1,1’-(thio)carbonyldiimidazoles, and carbon disulfide . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using the aforementioned reagents and conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for agricultural and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bentaluron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Scientific Research Applications
Bentaluron has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving 2-(thio)ureabenzothiazoles and their derivatives.
Biology: this compound’s antifungal properties make it a valuable compound in biological research, particularly in studying fungal infections and their treatments.
Medicine: The compound is explored for its potential therapeutic applications, including its use in treating rheumatoid arthritis and systemic lupus erythematosus.
Industry: This compound is used as a wood preservative and herbicide, contributing to agricultural productivity and wood protection
Mechanism of Action
Bentaluron exerts its effects by inhibiting the synthesis of ergosterol in fungal cells, which is essential for maintaining the integrity of the fungal cell membrane. This inhibition leads to the disruption of cell membrane function and ultimately the death of the fungal cells . The molecular targets involved include enzymes responsible for ergosterol synthesis .
Comparison with Similar Compounds
Similar Compounds
Bethabenthiazuron: Another 2-(thio)ureabenzothiazole derivative used as a fungicide and herbicide.
Methabenzthiazuron: A compound with similar applications in agriculture and wood preservation
Uniqueness
Bentaluron is unique due to its broad-spectrum antifungal activity and its effectiveness as both a fungicide and herbicide. Its ability to inhibit ergosterol synthesis makes it particularly valuable in agricultural and industrial applications .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-propan-2-ylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-7(2)12-10(15)14-11-13-8-5-3-4-6-9(8)16-11/h3-7H,1-2H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJRWSQYSLEKEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183153 | |
Record name | 1-(1,3-Benzothiazol-2-yl)-3-isopropylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28956-64-1 | |
Record name | Bentaluron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028956641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1,3-Benzothiazol-2-yl)-3-isopropylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENTALURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX774E8C9Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes benzothiazoles like Bentaluron interesting for medicinal chemistry?
A2: Benzothiazoles, the core structure of this compound, are of significant interest in medicinal chemistry due to their diverse pharmacological activities []. These compounds demonstrate potential as anticancer, antimicrobial, antitubercular, anti-HIV, cardiovascular, local anaesthetic, anti-inflammatory, anticonvulsant, and anti-diabetic agents []. This wide range of activities makes them attractive candidates for developing new therapeutic agents.
Q2: How does the structure of this compound contribute to its activity?
A3: While the provided research doesn't delve into the specific structure-activity relationship of this compound, it highlights that combining (thio)urea and benzothiazole groups to form UBTs like this compound can enhance both physicochemical and biological properties [, ]. This suggests that the specific arrangement of these groups in this compound contributes to its overall activity and potential for various applications.
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